molecular formula C13H20O4 B1308234 Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 40098-26-8

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Numéro de catalogue B1308234
Numéro CAS: 40098-26-8
Poids moléculaire: 240.29 g/mol
Clé InChI: PQKUWAVOSCVDCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, commonly known as Methyl 7-oxoheptanoate, is an important organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a cyclic ester of heptanoic acid and 3-hydroxy-5-oxocyclopent-1-en-1-ol, and is a key component in the synthesis of a number of natural products. This compound has been extensively studied in recent years due to its potential as a therapeutic agent and its use in the synthesis of a variety of natural products.

Applications De Recherche Scientifique

Synthesis and Prostaglandin Research

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of Misoprostol, a prostaglandin analog (Jiang Xin-peng et al., 2017). Prostaglandin synthesis often uses this compound as a starting point or intermediate. For instance, it has been used in the preparation of various prostaglandin analogs (J. H. Babler & Raymond K. Moy, 1979), (W. Danikiewicz et al., 1986).

Pharmaceutical Synthesis

This compound is significant in the field of pharmaceutical synthesis. For instance, it has been involved in the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, an important compound in pharmaceutical research (N. S. Vostrikov et al., 2010). Furthermore, its derivatives have shown potential as HMG-CoA reductase inhibitors, which are crucial in cholesterol management (H. Jendralla et al., 1990).

Chemical Synthesis and Biological Activities

In chemical synthesis, the compound has been used in the creation of various analogues and derivatives for studying their biological activities. For example, it played a role in synthesizing novel quinoline derivatives with potent antibacterial activity against respiratory pathogens (T. Odagiri et al., 2013). Additionally, it has been used in the microbiological optical resolution of synthetic prostaglandin intermediates, demonstrating its versatility in chemical synthesis (W. J. Marsheck & M. Miyano, 1973).

Orientations Futures

The synthesis of “Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate” and its use as a key intermediate in the production of misoprostol is a significant area of research . Future directions could include optimizing the synthesis process to increase yield, or exploring other potential applications of this compound.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate plays a crucial role in biochemical reactions, particularly in the synthesis of prostaglandin analogs. It interacts with several enzymes and proteins during its synthesis and subsequent biochemical pathways. For instance, it is involved in the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement, which are essential steps in its synthesis . Additionally, it interacts with sulfuric acid during the methylation process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As a precursor to misoprostol, it can affect prostaglandin receptors and modulate inflammatory responses. This compound has been shown to impact cell function by altering the expression of specific genes involved in inflammation and cellular repair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to specific enzymes, facilitating reactions such as the Friedel-Crafts acylation and Piancatelli rearrangement . These interactions lead to the formation of key intermediates necessary for the synthesis of prostaglandin analogs. Additionally, it may inhibit or activate certain enzymes, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or diminishes at certain concentrations . High doses may result in toxicity, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its conversion to active prostaglandin analogs. These pathways include the ZnCl2 catalyzed Friedel-Crafts reaction and the Piancatelli rearrangement . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Propriétés

IUPAC Name

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUWAVOSCVDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1=CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960548
Record name Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40098-26-8
Record name Norprostol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 Parts of sulfuric acid is treated with 9 parts of 20% fuming sulfuric acid and allowed to stand at room temperature for 10 minutes. 1.25 Parts by volume of that solution then is added dropwise to 28.5 parts by volume of 1M lithium aluminum hydride in tetrahydrofuran. After the addition is complete, the temperature is maintained at -60° for 15 minutes and then allowed to rise to room temperature. The aluminum hydride solution so obtained is cooled to -60° and added rapidly to a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate dissolved in 310 parts of redistilled tetrahydrofuran which is cooled to -40°. The temperature is lowered to -70° after the addition is complete and the reaction mixture is stirred at that temperature for 33/4 hours. Then 7.9 parts of methanol in 17.8 parts of tetrahydrofuran is added slowly and the temperature is allowed to rise to -20° at which time 120 parts by volume of a 1 N aqueous hydrochloric acid solution is added. The mixture is allowed to stand at about 4° for 16 hours and then the solvent is removed under reduced pressure. The aqueous residue which remains is diluted with ethyl acetate and the organic and aqueous layers separated. The organic layer is washed with water, potassium bicarbonate and water. Then it is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate.
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

222 Parts of redistilled tetrahydrofuran is cooled to 0° and then treated with 15.6 parts by volume of 1M lithium aluminum hydride in tetrahydrofuran. The temperature of that mixture is lowered to -70° and 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate dissolved in 53 parts of tetrahydrofuran is added. The addition takes place over a 2 minute period and the temperature of the reaction mixture is not allowed to rise above -60°. After the addition is complete, the temperature is lowered to -70° and the reaction mixture is stirred for 41/2 hours. Then 4 parts of methanol and 8.9 parts of tetrahydrofuran is added and the temperature of the reaction mixture is allowed to rise to -20° at which time 60 parts by volume of a 1 N hydrochloric acid solution is slowly added. The resulting mixture is allowed to stand for 16 hours at a temperature of about 4°. Then the solvent is removed under reduced pressure and the residue which remains is diluted with ethyl acetate. The aqueous and organic layers which form are separated and the organic layer is washed with water, potassium bicarbonate and water and dried over anhydrous sodium sulfate. After the solvent is removed under reduced pressure, the remaining material is chromatographed on silicic acid with ethyl acetate-benzene (1:4) as eluant to afford methyl 3-hydroxy-5-oxocylopent-1-eneheptanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 15.5 parts by volume of a 1.83 M sodium dihydro bis(2-methoxyethoxy)aluminate in benzene solution in 87 parts of toluene and a solution of 6.92 parts of methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate in 176 parts of toluene are simultaneously added, dropwise, to 87 parts of dry toluene which has been cooled to -70°. The addition takes place at a rate such that the temperature does not go above -60° and at a rate such that the sodium dihydro bis(2-methoxyethoxy)aluminate is added slightly faster that the diester. The addition takes place over a period of about 15 minutes and the reaction then is allowed to stir at -70° for 31/2 hours. After that time, the temperature is allowed to rise to 0° and the reaction mixture is stirred at that temperature for 15 additional minutes. Then 4 parts of methanol in 8.7 parts of toluene is added, followed by the addition of 150 parts by volume of 1 N aqueous hydrochloric acid. The aqueous and organic layers which form are separated and the organic layer is washed successively with aqueous potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is stripped under reduced pressure to afford methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate. That crude product is then dissolved in 222 parts of tetrahydrofuran and treated with 30 parts by volume of a 1 N aqueous hydrochloric acid solution. The total mixture is allowed to stand at about 4° for about 16 hours and then the tetrahydrofuran is removed under reduced pressure. The remaining material is diluted with ethyl acetate, and the organic layer is washed with potassium bicarbonate and water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the crude material which remains is crystallized from ethyl ether to afford pure methyl 3-hydroxy-5-oxocyclopent-1-eneheptanoate, melting at about 50°-51°.
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
15.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 2-methoxy-4-hydroxy-5-oxocyclopent-1-eneheptanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium dihydro bis(2-methoxyethoxy)aluminate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To 1.0 part of 3(RS)-hydroxy-5-oxocyclopent-1-eneheptanoic acid dissolved in methanol is added dropwise a 5% ethereal diazomethane solution until a slight excess of diazomethane is present. That excess is detected when the solution exhibits a persistent yellow color. The solution then is evaporated to dryness under a nitrogen atmosphere to yield methyl 3(RS)-hydroxy-5-oxocyclopent-1-eneheptanoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 2
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 3
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 4
Reactant of Route 4
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 5
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Reactant of Route 6
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.